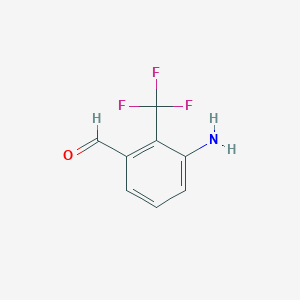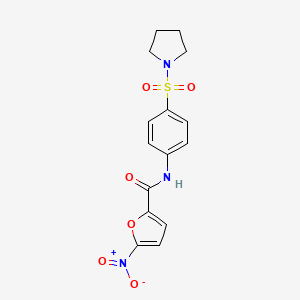
5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a nitro group, and a pyrrolidinylsulfonylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Nitro Group: Nitration of the furan ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of the Pyrrolidinylsulfonylphenyl Moiety: This involves the reaction of pyrrolidine with a sulfonyl chloride derivative of benzene, followed by purification.
Coupling Reaction: The final step involves coupling the nitro-furan derivative with the pyrrolidinylsulfonylphenyl moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Aminated Derivatives: From the reduction of the nitro group.
Halogenated Furans: From electrophilic substitution reactions.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the effects of nitro and sulfonyl groups on biological activity.
Industrial Applications: It may be used in the synthesis of more complex organic molecules for various industrial applications.
作用机制
The mechanism of action of 5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the sulfonyl group may enhance binding affinity to certain proteins.
相似化合物的比较
Similar Compounds
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide: Lacks the nitro group, which may result in different biological activities.
5-Nitro-N-(4-(morpholin-1-ylsulfonyl)phenyl)furan-2-carboxamide: Contains a morpholine ring instead of pyrrolidine, which may affect its pharmacokinetic properties.
Uniqueness
5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide is unique due to the combination of a nitro group, a furan ring, and a pyrrolidinylsulfonylphenyl moiety. This combination of functional groups may confer unique biological activities and potential therapeutic applications.
属性
CAS 编号 |
852040-19-8 |
|---|---|
分子式 |
C15H15N3O6S |
分子量 |
365.4 g/mol |
IUPAC 名称 |
5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O6S/c19-15(13-7-8-14(24-13)18(20)21)16-11-3-5-12(6-4-11)25(22,23)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,19) |
InChI 键 |
LBKFUWVENUNQRN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
溶解度 |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)




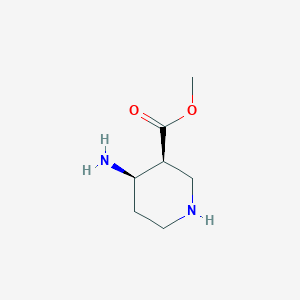

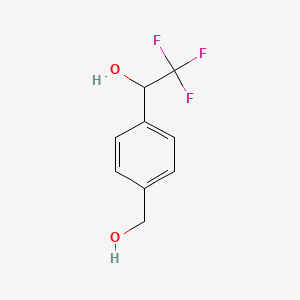
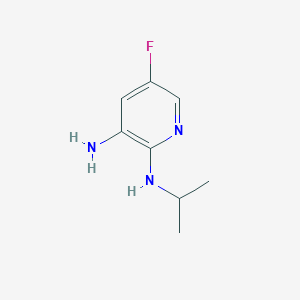

![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)

